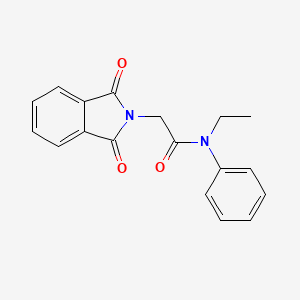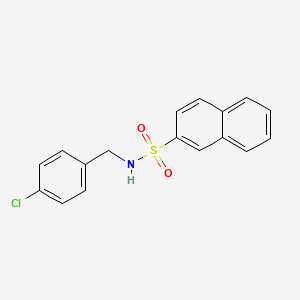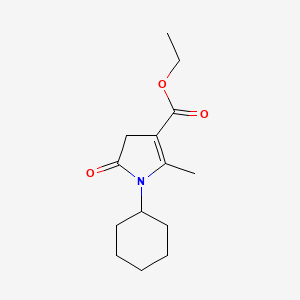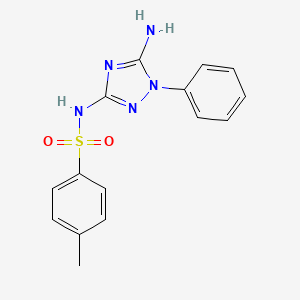![molecular formula C17H18FNOS B5865866 N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5865866.png)
N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide, also known as DMFBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzylthioacetamides and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer invasion and metastasis. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which play a role in antioxidant defense. Additionally, this compound has been found to decrease the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity in vitro. Additionally, this compound has been found to have a high selectivity for cancer cells compared to normal cells. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in vivo, so its efficacy and safety in animal models are not well understood.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide. One direction is to further investigate the mechanism of action of this compound, particularly its effects on HDACs and MMPs. Another direction is to study the efficacy and safety of this compound in animal models of cancer and neurodegenerative diseases. Additionally, it may be useful to investigate the potential of this compound as a chemopreventive agent, as it has been found to have anticancer activity in vitro. Finally, it may be useful to develop new derivatives of this compound with improved solubility and bioavailability for in vivo studies.
合成法
N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide can be synthesized using a two-step reaction. In the first step, 4-fluorobenzyl mercaptan is reacted with 2-bromoacetophenone to form 2-(4-fluorobenzylthio)acetophenone. In the second step, 2-(4-fluorobenzylthio)acetophenone is reacted with 3,4-dimethylaniline in the presence of a base to form this compound.
科学的研究の応用
N-(3,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide has been used in various scientific research studies, including cancer research, neuroprotection, and inflammation. It has been found to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have neuroprotective effects against neurotoxicity induced by amyloid-beta protein, which is associated with Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS/c1-12-3-8-16(9-13(12)2)19-17(20)11-21-10-14-4-6-15(18)7-5-14/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDVLZYPSYLNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5865785.png)
![2-(3-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5865789.png)


![N,N-dicyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865807.png)


![2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile](/img/structure/B5865837.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(phenylthio)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5865839.png)
![2-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5865842.png)
![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide](/img/structure/B5865854.png)

![methyl 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B5865872.png)